molecular formula C10H15BrS B1279078 2-Bromo-4-hexylthiophene CAS No. 210705-84-3

2-Bromo-4-hexylthiophene

Cat. No.: B1279078
CAS No.: 210705-84-3
M. Wt: 247.2 g/mol
InChI Key: IKXKKFNSZQNRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-hexylthiophene is an organobromine compound with the molecular formula C10H15BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the second position and a hexyl group at the fourth position of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-hexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of conjugated polymers used in organic electronics. It interacts with various enzymes and proteins, facilitating the formation of polymeric structures. The compound’s bromine atom allows for selective functionalization, making it a valuable building block in organic synthesis. The interactions between this compound and biomolecules are primarily based on its ability to undergo electrophilic substitution reactions, which are crucial for the formation of complex organic structures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For instance, the compound can alter the expression of genes related to oxidative stress and inflammation, leading to changes in cellular metabolism and function . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress in cells . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of metabolites that may have different biochemical properties and effects compared to the parent compound . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall impact on cellular function and metabolism . Studying the transport and distribution mechanisms of this compound can provide insights into its bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it can interact with biomolecules and influence their activity . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hexylthiophene typically involves the bromination of 4-hexylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-hexylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds. .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like magnesium (for Grignard reagents) and lithium (for organolithium reagents) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are employed along with bases like potassium carbonate. .

Major Products:

Scientific Research Applications

2-Bromo-4-hexylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-3-hexylthiophene
  • 2,5-Dibromo-3-hexylthiophene
  • 3-Hexylthiophene

Comparison:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of tailored conjugated polymers and advanced materials for electronic applications .

Properties

IUPAC Name

2-bromo-4-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXKKFNSZQNRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448244
Record name 2-Bromo-4-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210705-84-3
Record name 2-Bromo-4-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210705-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-hexylthiophene
Reactant of Route 2
2-Bromo-4-hexylthiophene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-hexylthiophene
Reactant of Route 4
2-Bromo-4-hexylthiophene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-hexylthiophene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-hexylthiophene
Customer
Q & A

Q1: How does the presence of 2-bromo-4-hexylthiophene affect the polymerization of 3-hexylthiophene?

A: this compound acts as an unwanted monomer during the polymerization of 3-hexylthiophene. While it can be incorporated into the growing polymer chain, its presence leads to two main consequences [, ]:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.